N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methanesulfonyl group, a dihydroindole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid.
Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative.
Coupling Reaction: The intermediate is then coupled with 2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the carboxamide group would yield amine derivatives.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The indole ring can participate in π-π stacking interactions, which are important in binding to aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenethyl)acetamide: This compound has a similar phenethylamine backbone but lacks the methanesulfonyl and indole groups.
3,4-Dimethoxyphenethylamine:
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methanesulfonyl group, indole ring, and carboxamide group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-11-17-13-16(6-7-18(17)23(14)29(4,25)26)21(24)22-10-9-15-5-8-19(27-2)20(12-15)28-3/h5-8,12-14H,9-11H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIMDNRPRGTFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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